4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex chemical compound used in various scientific research fields. This compound is known for its diverse properties, making it valuable for applications in drug development, molecular biology, and material science.
Preparation Methods
The synthesis of 4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .
Chemical Reactions Analysis
4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is utilized in various scientific research applications, including:
Drug Development: This compound is used in the development of new pharmaceuticals due to its potential biological activity.
Molecular Biology: It serves as a tool for studying molecular interactions and pathways.
Material Science: The compound’s unique properties make it valuable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide: This compound shares a similar structure but lacks the ethoxy group, which may affect its chemical properties and biological activity.
Other sulfonamide derivatives: These compounds have varying substituents on the sulfonamide group, leading to differences in their reactivity and applications.
Properties
IUPAC Name |
4-ethoxy-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-3-29-16-7-9-17(10-8-16)30(27,28)22-14-13-21-18-11-12-20(26-25-18)24-19-6-4-5-15(2)23-19/h4-12,22H,3,13-14H2,1-2H3,(H,21,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXFGIIOFAFWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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